1,2-Bis(bromomethyl)-4-iodobenzene
Description
1,2-Bis(bromomethyl)-4-iodobenzene (C₈H₆Br₂I) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at the 1,2-positions and an iodine atom at the 4-position of the benzene ring. This structure confers unique reactivity, particularly in cross-coupling reactions and as a building block for supramolecular chemistry. The bromomethyl groups act as leaving groups, facilitating nucleophilic substitutions, while the iodine atom enables participation in metal-catalyzed couplings (e.g., Sonogashira or Suzuki reactions) .
Properties
CAS No. |
689260-54-6 |
|---|---|
Molecular Formula |
C8H7Br2I |
Molecular Weight |
389.85 |
IUPAC Name |
1,2-bis(bromomethyl)-4-iodobenzene |
InChI |
InChI=1S/C8H7Br2I/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 |
InChI Key |
OYYFTJIVJBBROJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1I)CBr)CBr |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
Key Observations :
- Reactivity: The iodine in 1,2-bis(bromomethyl)-4-iodobenzene enhances its utility in metal-catalyzed reactions compared to non-iodinated analogs like 1,2-bis(bromomethyl)benzene.
- Synthesis Complexity: Introducing iodine often requires additional steps (e.g., iodination or Sonogashira coupling) compared to bromine-only derivatives .
Biphenyl and Polyaromatic Analogs
Key Observations :
- Structural Rigidity: Biphenyl derivatives (e.g., 4,4'-bis(bromomethyl)-1,1'-biphenyl) exhibit enhanced rigidity compared to monosubstituted benzene analogs, influencing their crystallinity and thermal stability .
- Electronic Properties : Ethylene-linked bromophenyl compounds (e.g., (E)-1,2-bis(4-bromophenyl)ethene) are prioritized in optoelectronics due to extended conjugation .
Functionalized Derivatives
Key Observations :
- Steric Effects : Bulky substituents (e.g., benzyloxy groups) reduce reactivity in electrophilic substitutions compared to smaller groups like bromomethyl .
- Diverse Reactivity: Ketone-containing derivatives (e.g., 1,3-bis(4-bromophenyl)-2-propanone) enable further functionalization via condensation or reduction .
Reactivity in Cross-Coupling Reactions
1,2-Bis(bromomethyl)-4-iodobenzene has been utilized in Sonogashira coupling to synthesize ethynyl-linked networks, as demonstrated in halogen-bonded supramolecular frameworks . Comparatively, non-iodinated analogs like 1,2-bis(bromomethyl)benzene are less efficient in such reactions due to the absence of a heavy atom for catalytic activation .
Crystallographic Behavior
The iodine atom in 1,2-bis(bromomethyl)-4-iodobenzene contributes to distinct crystal packing via halogen bonding, a feature absent in bromine-only analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl .
Toxicity and Handling
Bromomethyl compounds generally exhibit high toxicity and corrosiveness. For example, 1,2-bis(bromomethyl)benzene requires strict ventilation and personal protective equipment . The iodine substituent may introduce additional hazards (e.g., light sensitivity), though specific data for 1,2-bis(bromomethyl)-4-iodobenzene remain unreported.
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